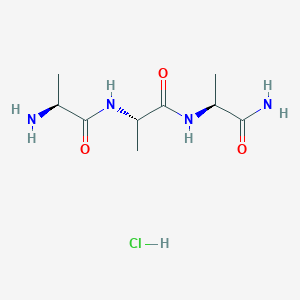

H-Ala-Ala-Ala-NH2 . HCl

Description

Significance as a Model Peptide System in Protein Science

The utility of this trialanine peptide amide as a model system is rooted in its ability to mimic fundamental aspects of protein structure and behavior without the complexities of varied side chains.

The study of how proteins achieve their specific three-dimensional structures is a central theme in biochemistry. Small peptides like trialanine provide a tractable system for dissecting the forces and pathways governing this process.

Conformational Analysis: Researchers use computational and experimental methods to study the conformational equilibria of small peptides. For instance, a three-strand trialanine β-pleated sheet has been used as a model to understand the hydrogen bonding structure of more complex assemblies. researchgate.net Such models allow for detailed quantum mechanical computations to predict stable conformations. researchgate.net High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used on model peptides, such as Ac-Gly-Gly-X-Ala-NH2, to probe conformational equilibria in solution at atomic resolution. nih.gov These studies help determine how factors like pressure can shift the structural ensemble of peptides. nih.gov

Spectroscopic Probes: Vibrational spectroscopy, particularly focusing on the amide I band (primarily C=O stretching), is highly sensitive to the secondary structure of a peptide's backbone. nih.govmdpi.com The amide I vibrational spectrum of trialanine has been a subject of quantum-classical descriptions to better understand how spectral features relate to specific folded structures. nih.gov This technique allows researchers to track the kinetics of folding and unfolding, with time-resolved IR spectroscopy being used to observe the helix-coil transition in model peptides on a nanosecond timescale. acs.org

Amyloidogenesis, the process of protein aggregation into insoluble fibrils, is associated with numerous diseases. The self-assembly properties of short peptides provide critical insights into the initial steps of this pathological process.

Modeling Amyloid Fibrils: The trialanine β-pleated sheet serves as a direct model for the Aβ-sheet structure found in the amyloid plaques of Alzheimer's disease. researchgate.net The aggregated amyloid β-sheets are characterized by a specific amide I band in vibrational spectroscopy, which distinguishes them from native β-sheets. mdpi.com Understanding the structure of these model systems is a step toward designing molecules that can interfere with their formation. researchgate.netresearchgate.net

Driving Forces of Self-Assembly: The self-assembly of peptides into ordered nanostructures is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. beilstein-journals.orgfrontiersin.org Even simple dipeptides can self-assemble, and the process can be influenced by attaching bulky aromatic groups which promote π-stacking. acs.org Studies on the self-assembly of functionalized amino acids and short peptides reveal how these molecules form complex supramolecular structures, sometimes exhibiting amyloid-like properties. beilstein-journals.org

Historical Context of Small Peptide and Amide Research

The study of H-Ala-Ala-Ala-NH2 . HCl is built upon a rich history of peptide and amide chemistry that spans over a century.

The Dawn of Peptide Chemistry: The field's origins can be traced to Emil Fischer, who at the beginning of the 20th century, proposed that proteins consist of amino acids linked by specific bonds. ideal-pharma.euias.ac.in He introduced the term "peptide" in 1902 and reported the first synthesis of a dipeptide, glycylglycine. ideal-pharma.euias.ac.in For decades, research focused on understanding the structure of these fundamental biological molecules. ideal-pharma.eu

Synthesis and Breakthroughs: A major landmark was the first chemical synthesis of polypeptide hormones, oxytocin (B344502) and vasopressin, by Vincent du Vigneaud in the 1950s. ias.ac.inunivie.ac.at However, the process was arduous. The invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, enabling the automated and efficient synthesis of long peptide chains. univie.ac.atnih.gov This breakthrough significantly accelerated research into the structure-activity relationships of peptides. ias.ac.in

Understanding the Amide Bond: The amide bond is the cornerstone of peptide structure. wikipedia.org The formation of this bond is a critical step in peptide synthesis, typically involving the activation of a carboxylic acid to react with an amine. researchgate.netbohrium.com The stability of the amide bond is crucial for maintaining protein structure in aqueous environments. wikipedia.org Over the years, numerous methods for amide bond formation have been developed, including the use of coupling reagents and various ligation strategies. nih.govresearchgate.net

Scope of Current Research Directions in Peptide Chemistry

Contemporary peptide chemistry is a vibrant and rapidly evolving field with significant implications for medicine and materials science. mdpi.com

Therapeutic Peptides: There is a significant surge of interest in developing peptides as therapeutics. mdpi.com They offer high specificity and potency, and research is focused on overcoming limitations like low stability and bioavailability through chemical modifications such as cyclization or the incorporation of unnatural amino acids. iscientific.org Many peptide drugs are agonists that mimic or replace natural hormones or other biological regulators. tandfonline.com

Advanced Methodologies: The discovery of new peptide candidates has been revolutionized by high-throughput screening techniques like phage display and combinatorial chemistry. iscientific.org Furthermore, the integration of artificial intelligence and machine learning is an emerging trend, with algorithms being developed to predict peptide-protein interactions and optimize peptide sequences for desired properties. iscientific.org

Peptide Materials: The self-assembly properties of peptides are being harnessed to create novel biomaterials. beilstein-journals.org Researchers are designing peptides that can form hydrogels, nanofibers, and other nanostructures for applications in tissue engineering and controlled drug delivery. frontiersin.org

Data Tables

Table 1: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

| L-Alanyl-L-alanyl-L-alaninamide hydrochloride | This compound |

| Glycylglycine | - |

| Oxytocin | - |

| Vasopressin | - |

| Ac-Gly-Gly-X-Ala-NH2 | Model tetrapeptide |

| H-Phe-Phe-NH2 . HCl | Cationic dipeptide (CDP) |

Table 2: Key Research Findings on Model Peptides

| Research Area | Model System | Key Finding | Citation |

| Peptide Folding | Ac-Gly-Gly-X-Ala-NH2 | High-pressure NMR can be used to determine first and second-order pressure coefficients of chemical shifts, revealing details of conformational equilibria. | nih.gov |

| Amyloid Modeling | Three-strand trialanine β-pleated sheet | Serves as a quantum mechanical model for the Aβ-sheet structure implicated in Alzheimer's disease, allowing for structural and energetic analysis. | researchgate.net |

| Self-Assembly | Cationic dipeptides (e.g., H-Phe-Phe-NH2) | Can co-assemble with other molecules to form nanostructures like nanospheres, which can transition to macroscopic films, useful for tissue engineering. | frontiersin.org |

| Folding Kinetics | Isotope-labeled α-helical peptides | Time-resolved IR spectroscopy shows that helix-coil transitions exhibit non-exponential kinetics, consistent with a diffusional process on the folding energy landscape. | acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H19ClN4O3 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1 |

InChI Key |

WQHVMNMHHBTOOW-YCLXABBFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N.Cl |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Peptide Engineering for H Ala Ala Ala Nh2 . Hcl

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tripeptides

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the synthesis of peptides, including H-Ala-Ala-Ala-NH2 . HCl, due to its efficiency and amenability to automation. peptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.com For the synthesis of a C-terminal amide, a Rink Amide resin is a common choice. peptide.com The synthesis proceeds from the C-terminus to the N-terminus.

The general cycle of SPPS involves:

Deprotection: Removal of the temporary N-terminal protecting group (commonly the Fmoc group) from the resin-bound amino acid or peptide.

Activation and Coupling: Activation of the carboxyl group of the next incoming N-protected amino acid and its subsequent coupling to the free N-terminus of the resin-bound peptide.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired tripeptide sequence, Ala-Ala-Ala, is assembled on the resin. The final step involves cleavage of the peptide from the resin and simultaneous removal of any permanent side-chain protecting groups, followed by purification.

Optimization of Resin and Coupling Reagents

The choice of resin and coupling reagents is critical for the successful synthesis of this compound.

Resin Selection: To obtain the C-terminal amide (–NH2), a resin that yields an amide upon cleavage is necessary. The Rink Amide resin is a suitable option for this purpose under the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The amide linker of this resin is stable during the synthesis but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to release the peptide amide.

Coupling Reagents: The formation of the peptide bond between the incoming amino acid and the growing peptide chain requires the activation of the carboxylic acid group. Several classes of coupling reagents are available, with phosphonium (B103445) and aminium/uronium salts being highly effective.

| Coupling Reagent Class | Examples | Key Features |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High efficiency, fast reaction times, and reduced risk of racemization. Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole). |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Effective and economical. DCC can lead to the formation of an insoluble urea (B33335) byproduct, while DIC's byproduct is soluble. Often used with additives to suppress side reactions. |

For a simple peptide like H-Ala-Ala-Ala-NH2, standard coupling reagents such as HBTU or HATU in the presence of a base like N,N-Diisopropylethylamine (DIEA) provide excellent results with high yields and purity.

Solution-Phase Synthesis Approaches and Segment Condensation

Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to prepare on a solid support. libretexts.orgslideshare.net This method involves the coupling of amino acids or peptide fragments in a suitable solvent. slideshare.net For a tripeptide like this compound, a stepwise approach is typically employed.

A plausible stepwise solution-phase synthesis would involve:

Protection of the N-terminus of an alanine (B10760859) residue (e.g., with a Boc or Fmoc group) and activation of its C-terminus.

Coupling of this protected alanine with another alanine residue whose C-terminus is protected (e.g., as a methyl or ethyl ester) to form a dipeptide.

Selective deprotection of either the N- or C-terminus of the dipeptide.

Coupling of the dipeptide with a third appropriately protected alanine residue.

Final deprotection of all protecting groups to yield the tripeptide.

Segment condensation is an alternative solution-phase strategy where pre-synthesized peptide fragments are coupled together. slideshare.net For H-Ala-Ala-Ala-NH2, one could synthesize the dipeptide Boc-Ala-Ala-OH and couple it with H-Ala-NH2. This approach can be more efficient for longer peptides but requires careful optimization to avoid racemization at the C-terminal amino acid of the activating fragment. luxembourg-bio.com

Advanced Purification and Preparative Techniques in Peptide Synthesis Research

Regardless of the synthetic method, the crude peptide product contains impurities such as truncated sequences, deletion sequences, and byproducts from cleavage and deprotection. Therefore, robust purification is essential to obtain high-purity this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for peptide purification. hplc.eunih.govscispace.com This technique separates molecules based on their hydrophobicity. hplc.eu

| Parameter | Description | Typical Conditions for H-Ala-Ala-Ala-NH2 Purification |

| Stationary Phase | A non-polar material, typically silica (B1680970) bonded with alkyl chains (e.g., C8 or C18). | C18 columns are widely used and provide good retention for small peptides. hplc.eu |

| Mobile Phase | A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724). hplc.eu | A gradient of increasing acetonitrile concentration in water is used to elute the peptide. |

| Ion-Pairing Agent | An additive to the mobile phase that interacts with the charged groups of the peptide to improve peak shape and resolution. | Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent for peptide purification. hplc.eu Formic acid is an alternative, especially when compatibility with mass spectrometry is crucial. |

The purification process involves dissolving the crude peptide in the initial mobile phase, injecting it onto the RP-HPLC column, and collecting the fractions corresponding to the main peak. The identity and purity of the collected fractions are then confirmed by analytical techniques such as analytical HPLC and mass spectrometry. Finally, the pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Chemical Modifications and Derivatization for Research Applications

Chemical modifications of this compound can provide valuable tools for various research applications, from mechanistic studies to the development of peptides with enhanced properties.

Isotopic Labeling Strategies for Mechanistic and Spectroscopic Studies

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the peptide structure. jpt.com These labeled peptides are chemically identical to their unlabeled counterparts but have a different mass, making them ideal internal standards for quantitative mass spectrometry-based proteomics (a technique known as AQUA - Absolute QUAntification of proteins). jpt.com

Furthermore, isotopic labeling is indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy studies. nih.govresearchgate.net Incorporating ¹³C and ¹⁵N allows for the use of multidimensional NMR techniques to determine the three-dimensional structure and dynamics of the peptide in solution. jpt.com For a peptide like H-Ala-Ala-Ala-NH2, one or more of the alanine residues can be replaced with their isotopically labeled versions during synthesis. For example, Fmoc-L-Alanine (¹³C₃, ¹⁵N) can be used in SPPS to introduce a labeled residue at a specific position.

| Isotope | Application in Peptide Studies |

| ²H (Deuterium) | Can simplify ¹H NMR spectra by replacing protons, reducing spectral crowding. |

| ¹³C | A key nucleus for NMR structural studies, enabling the tracing of the carbon backbone. |

| ¹⁵N | Allows for the study of the peptide backbone through ¹H-¹⁵N correlations in NMR. |

Introduction of Non-Natural Amino Acids or Terminal Groups for Modulated Properties

Incorporating non-natural amino acids can significantly alter the properties of a peptide. acs.org This strategy is used to enhance metabolic stability, impose conformational constraints, or introduce novel functionalities.

Examples of Non-Natural Amino Acids Relevant to Alanine:

β-Alanine: This isomer of alanine has the amino group on the β-carbon instead of the α-carbon. wikipedia.org Peptides containing β-alanine often exhibit increased resistance to enzymatic degradation and can adopt unique secondary structures. wikipedia.orgnih.gov

N-methyl-Alanine: Methylation of the backbone amide nitrogen can prevent the formation of hydrogen bonds, thereby disrupting secondary structures like α-helices and β-sheets. nih.govresearchgate.net This modification also increases the peptide's resistance to proteases and can improve its membrane permeability. nih.gov

The synthesis of peptides containing these non-natural amino acids can be achieved using the same SPPS or solution-phase methods, provided that the appropriately protected non-natural amino acid building blocks are available. nih.gov

Modification of the terminal groups can also be employed. For instance, the N-terminus can be acetylated to neutralize its positive charge and mimic the state of N-termini in many natural proteins. These modifications allow for a systematic investigation of structure-activity relationships and the development of peptide analogs with improved pharmacological properties.

Considerations in Hydrochloride Salt Formation and Purity Control in Peptide Synthesis

The final form and purity of a synthetic peptide such as this compound are critical determinants of its utility in research and therapeutic development. Following the primary synthesis, typically achieved through Solid-Phase Peptide Synthesis (SPPS), the crude peptide undergoes rigorous purification and modification to yield the desired product with high purity and in a specific salt form. nih.govjournal-imab-bg.org The hydrochloride salt is often preferred for its biocompatibility, and achieving this form while ensuring the removal of process-related impurities requires a carefully controlled multi-step strategy.

Peptides synthesized using SPPS and purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly isolated as trifluoroacetate (B77799) (TFA) salts. wpmucdn.comlifetein.com This is a direct consequence of using TFA in the final cleavage step to release the peptide from the resin and as an ion-pairing agent in HPLC mobile phases to improve chromatographic separation. lifetein.comnih.gov However, residual TFA can be toxic in cellular assays and preclinical studies, necessitating its replacement with a more biocompatible counter-ion, such as chloride. wpmucdn.com

The conversion from a TFA salt to a hydrochloride salt is a critical post-purification step. The most common method involves a process of dissolution and lyophilization. nih.govpeptide.com The purified peptide TFA salt is dissolved in a dilute solution of hydrochloric acid (e.g., 2-10 mM or up to 0.1 M HCl). lifetein.compeptide.com The solution is then flash-frozen and lyophilized (freeze-dried) to remove the water and excess HCl, leaving the peptide as a hydrochloride salt. peptide.com To ensure complete removal of the trifluoroacetate ion, this process is often repeated multiple times. lifetein.comnih.gov

An alternative method for salt exchange is the use of ion-exchange chromatography. peptide.comchromforum.org In this technique, the peptide solution is passed through a column containing an anion exchange resin. The resin captures the trifluoroacetate ions and replaces them with chloride ions from the buffer, effectively converting the peptide to its hydrochloride salt form. chromforum.org The success of the conversion is typically verified using analytical techniques like ion chromatography, which can quantify the remaining TFA and the chloride content. nih.govpeptide.com

Table 1: Methods for Counter-Ion Exchange from TFA to HCl Salt

| Method | Description | Key Steps | Advantages | Considerations |

| Dissolution & Lyophilization | Repeated cycles of dissolving the peptide in dilute HCl and freeze-drying. | 1. Dissolve peptide in dilute HCl (e.g., 2-10 mM).2. Allow to stand for several minutes.3. Flash-freeze the solution.4. Lyophilize to dryness.5. Repeat steps 1-4 as needed (typically 2-4 times). | Simple procedure requiring standard laboratory equipment. | Potential for peptide loss with each cycle. May not achieve 100% TFA removal without multiple repetitions. |

| Ion-Exchange Chromatography | Utilizes an anion-exchange resin to replace TFA⁻ ions with Cl⁻ ions. | 1. Select and prepare an appropriate anion-exchange column.2. Dissolve the peptide in an aqueous solution.3. Load the peptide onto the column.4. Elute with a chloride-containing buffer.5. Collect and lyophilize fractions containing the peptide. | Highly efficient for complete TFA removal. Can be integrated into the purification workflow. | Requires specialized chromatography equipment and method development. Hydrophilic peptides may require specific anion exchange resins. lifetein.com |

Controlling purity is a continuous process throughout peptide manufacturing, from the quality of raw materials to the final product analysis. For H-Ala-Ala-Ala-NH2, a relatively simple homooligomer, the potential impurities are well-defined and primarily arise from the inherent limitations of stepwise chemical synthesis. creative-peptides.commolecularcloud.org

Potential Impurities and Their Origins

The primary impurities in the synthesis of H-Ala-Ala-Ala-NH2 are process-related and can be categorized as follows:

Deletion Sequences (e.g., H-Ala-Ala-NH2): These arise from incomplete coupling of an alanine residue during a synthesis cycle. If an N-terminal Fmoc protecting group is successfully removed but the subsequent coupling reaction fails to go to completion, the next cycle will add an amino acid to a shortened chain. nih.gov

Truncation Sequences: These are sequences that have stopped elongating, often due to incomplete deprotection of the N-terminal Fmoc group. The unreacted N-terminus may be permanently "capped" (e.g., by acetylation) to prevent it from reacting further, leading to a mixture of the full-length peptide and shorter, capped sequences. molecularcloud.org

Insertion Sequences (e.g., H-Ala-Ala-Ala-Ala-NH2): These are less common but can occur if excess activated amino acids are not completely washed away after a coupling step, leading to the addition of an extra residue. nih.govmolecularcloud.org

Diastereomeric Impurities: Racemization of L-alanine to D-alanine can occur during the activation or coupling steps, particularly due to prolonged exposure to basic conditions during Fmoc deprotection. This results in peptides with one or more D-amino acid residues, which can significantly alter biological activity. molecularcloud.org

Protecting Group Adducts: Incomplete removal of side-chain protecting groups during the final cleavage step can lead to impurities. While alanine's methyl side chain is not protected, this is a major concern for peptides with functionalized amino acids. nih.gov

Table 2: Common Process-Related Impurities in H-Ala-Ala-Ala-NH2 Synthesis

| Impurity Type | Example Structure | Origin in SPPS | Potential Impact |

| Deletion Sequence | H-Ala-Ala-NH₂ | Incomplete coupling reaction of an alanine residue. | Altered biological activity; difficult to separate due to similar properties. |

| Insertion Sequence | H-Ala-Ala-Ala-Ala-NH₂ | Inefficient washing leading to residual activated alanine. | May have different or antagonistic biological activity. |

| Diastereomer | H-D-Ala-Ala-Ala-NH₂ | Racemization of an L-alanine residue during synthesis. | Can drastically reduce or alter biological function; may be immunogenic. |

| Truncated Sequence | Ac-Ala-Ala-NH₂ | Incomplete N-terminal deprotection followed by capping. | Typically inactive; easier to separate due to different charge/size. |

Analytical and Purification Techniques for Purity Control

A suite of analytical techniques is employed to monitor the synthesis, guide purification, and certify the final product's purity and identity. ijsra.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for both the purification and purity analysis of synthetic peptides. bachem.com In its preparative mode, RP-HPLC is used to separate the target peptide from the crude mixture of impurities based on differences in hydrophobicity. harvardapparatus.com In its analytical mode, it is used to determine the purity of the final product, typically expressed as a percentage of the total peak area detected by UV absorbance at 210-220 nm. peptide.combachem.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide. biosynth.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide a precise molecular weight for the target molecule, confirming that the correct sequence has been assembled. peptide.com MS is also invaluable for identifying the molecular weights of impurity peaks observed in the HPLC chromatogram, aiding in the optimization of the synthesis and purification processes. acs.org

Amino Acid Analysis (AAA): This technique is used to verify the amino acid composition of the final peptide and to determine the net peptide content (NPC). biosynth.com The peptide is hydrolyzed into its constituent amino acids, which are then quantified. For H-Ala-Ala-Ala-NH2, AAA would confirm that alanine is the only amino acid present and that its quantity is consistent with the sample weight, accounting for water and counter-ions. biosynth.com

Table 3: Analytical Techniques for Purity Control of this compound

| Technique | Purpose | Information Provided |

| RP-HPLC | Purification and Purity Assessment | Percentage purity of the target peptide; detection and quantification of impurities. |

| Mass Spectrometry (MS) | Identity Confirmation and Impurity Identification | Molecular weight of the target peptide and any detected impurities. |

| Amino Acid Analysis (AAA) | Compositional Verification and Quantification | Confirmation of amino acid ratio (should be exclusively Alanine); determination of Net Peptide Content (NPC). |

| Ion Chromatography | Counter-Ion Analysis | Quantification of chloride content and residual trifluoroacetate to confirm successful salt exchange. |

Conformational Dynamics and Advanced Structural Elucidation of H Ala Ala Ala Nh2 . Hcl

Theoretical and Computational Approaches to Peptide Conformations

Computational chemistry provides a powerful lens through which to view the dynamic nature of peptides. By simulating the motions and interactions of every atom, researchers can map the potential energy surfaces and understand the conformational preferences of molecules like trialanine amide.

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, used to model the time-dependent behavior of molecular systems. For H-Ala-Ala-Ala-NH2, MD simulations in explicit water solvent are employed to study its conformational dynamics and folding pathways. nih.gov These simulations are typically performed using established force fields such as GROMOS, AMBER, or OPLS, which define the potential energy of the system. nih.gov

Studies have revealed that trialanine in aqueous solution does not exist as a random coil but shows a significant preference for specific structures. The dominant conformation sampled in numerous simulations is the polyproline II (pPII) structure. nih.govresearchgate.net The pPII conformation is an extended, left-handed helix that is highly solvated, emphasizing the crucial role of peptide-water interactions in stabilizing this structure. The hydration shell around the peptide is found to be a key determinant of its conformational propensity. acs.org

MD simulations also allow for the investigation of how environmental factors, such as pH, influence the peptide's structure. Combined experimental and computational studies have shown that the conformational ensemble of trialanine, and its high pPII content (approximately 84%), remains largely unaffected by changes in the protonation state of its N- and C-termini. nih.govacs.org This suggests that the intrinsic conformational preferences of the central alanine (B10760859) residue are robust and not easily perturbed by terminal charges. nih.govacs.org

While MD simulations excel at sampling conformational space, Quantum Mechanical (QM) calculations provide a more accurate description of the electronic structure and are essential for interpreting vibrational spectra. nih.gov QM methods, particularly Density Functional Theory (DFT), are used to calculate the properties of trialanine, such as its vibrational frequencies. researchgate.net

A common approach is to use a hybrid quantum-classical (QM/MM) model. In this method, the peptide itself is treated with a high level of QM theory, while the surrounding solvent is modeled using classical mechanics. This allows for an accurate calculation of how the solvent influences the peptide's properties. nih.gov Such calculations have been instrumental in understanding the amide I vibrational band in the infrared spectrum of trialanine. researchgate.netnih.gov The amide I mode, which is primarily due to the C=O stretching of the peptide backbone, is highly sensitive to the peptide's secondary structure. QM calculations can accurately predict the frequencies and couplings of these vibrations, which can then be compared with experimental data from techniques like FTIR and 2D-IR spectroscopy to validate the computed structures. uni-freiburg.de

These theoretical spectra are crucial for the detailed interpretation of experimental results, as they can disentangle the complex interplay of conformational heterogeneity, solvent effects, and vibrational couplings that shape the observed spectral lines. nih.gov

The output of a long MD simulation is a conformational ensemble—a vast collection of structures that the peptide samples over time. Analyzing this ensemble provides a statistical picture of the peptide's structural preferences. For trialanine, this analysis consistently shows a dominant population of the pPII conformation, with smaller contributions from other regions of the Ramachandran plot, such as β-strand and helical structures. nih.govresearchgate.net

To visualize the relative stability of these different conformations, researchers construct a free energy landscape. This is typically a 2D or multi-dimensional plot where the axes represent key conformational coordinates, such as the backbone dihedral angles (φ and ψ), and the surface or color indicates the free energy. aip.orgnih.govnih.gov Lower energy regions, or "basins," on this landscape correspond to the most stable, and therefore most populated, conformational states.

For alanine-containing peptides, the free energy landscape typically shows a deep and broad basin corresponding to the pPII conformation, confirming its status as the major species in aqueous solution. nih.govacs.org The construction of these landscapes often requires enhanced sampling techniques, such as metadynamics or adaptive biasing force, to overcome energy barriers and adequately explore the entire conformational space. aip.orgrsc.org The resulting landscapes provide a comprehensive thermodynamic and kinetic picture of the peptide's dynamic behavior. nih.gov

Advanced Spectroscopic Characterization Techniques

Experimental techniques provide the ultimate validation for computational models. Advanced spectroscopic methods can probe the structure and dynamics of H-Ala-Ala-Ala-NH2 . HCl in solution with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the solution-state structure of peptides. nanalysis.com One of the key NMR parameters for conformational analysis is the scalar coupling constant, or J-coupling, between nuclei. Specifically, the three-bond coupling constant between the amide proton (HN) and the alpha-carbon proton (Hα), denoted as ³J(HNHα), is highly dependent on the backbone dihedral angle φ. nih.gov

By measuring these coupling constants, researchers can obtain quantitative constraints on the conformational ensemble of trialanine in solution. nih.gov Experimental studies on cationic and zwitterionic trialanine have used ¹H-NMR to determine these values, providing strong evidence that corroborates the findings from MD simulations and vibrational spectroscopy. The measured J-coupling constants are consistent with an ensemble dominated by the pPII conformation. nih.govacs.org

Furthermore, NMR can be used to study the dynamics of the peptide, such as the rates of interconversion between different conformations, and to probe for the presence of intramolecular hydrogen bonds. nih.gov The combination of NMR data with MD simulations provides a refined and dynamically accurate picture of the peptide in its native solution environment. nih.govresearchgate.net

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. hw.ac.uk For a peptide, the amide proton (N-H) chemical shifts are particularly informative. researchgate.net These protons are directly involved in the peptide backbone and their chemical shifts are influenced by factors such as secondary structure, solvent exposure, and hydrogen bonding. nih.govlibretexts.org

In general, amide proton signals in ¹H NMR spectra appear in a range of approximately 7.0 to 9.0 ppm, but can be shifted further downfield if they are involved in strong hydrogen bonds. hw.ac.uk The assignment of these resonances is the first step in any detailed NMR structural analysis.

For H-Ala-Ala-Ala-NH2, the most structurally insightful NMR data comes from the ³J(HNHα) coupling constants, which directly involve the amide protons. These values provide a quantitative measure of the backbone φ angle. A study on cationic trialanine (at pD 2.0) successfully resolved and reported these coupling constants, which serve as a proxy for the assignment and conformational state of the corresponding amide protons. nih.gov

Table 1: Experimental ³J(HNHα) Coupling Constants for Cationic H-Ala-Ala-Ala-NH2 in Aqueous Solution

| Coupling Constant | Experimental Value (Hz) |

| ³J(HN2Hα1) | 7.9 |

| ³J(HN3Hα2) | 6.5 |

Data sourced from a study on cationic trialanine at 25°C. The values correspond to the coupling between the amide proton of the second residue (Ala2) and the alpha proton of the first (Ala1), and the amide proton of the third residue (Ala3) and the alpha proton of the second (Ala2), respectively. nih.gov

These experimentally determined values are critical for refining computational models and confirming that the pPII conformation, which is characterized by specific ranges of φ and ψ angles, is indeed the predominant structure in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Overhauser Effect Spectroscopy (NOESY) Measurements for Spatial Proximity and Beta-Turn Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically those within 5 Å of each other. columbia.edunanalysis.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons, making it an extremely sensitive probe of molecular conformation. columbia.edu For this compound, NOESY experiments are crucial for determining the solution-state conformation by identifying through-space correlations between protons that are distant in the primary sequence but close in 3D space.

Detailed research findings from NOESY spectra allow for the assignment of specific secondary structural elements, such as β-turns. A β-turn is a compact structure involving four amino acid residues where the peptide chain reverses its direction. The presence of a β-turn in this compound would be indicated by specific NOE correlations. For instance, a key indicator is a strong NOE between the amide proton (NH) of the third alanine residue (Ala³) and the alpha-proton (αH) of the second alanine residue (Ala²). Additionally, other short- and medium-range NOEs can help to define the turn type. researchgate.net

Table 1: Characteristic NOESY Correlations for a Putative β-Turn in this compound

| Proton Pair | Expected Distance (Å) | NOE Intensity | Structural Significance |

|---|---|---|---|

| Ala² αH – Ala³ NH | < 3.5 | Strong | Hallmark of a β-turn |

| Ala¹ αH – Ala² NH | < 3.0 | Strong | Sequential connectivity |

| Ala² NH – Ala³ NH | < 4.0 | Medium to Weak | Suggests proximity of backbone amides |

Note: The table presents hypothetical data based on idealized turn structures. Actual NOE intensities depend on the specific solution conditions and dynamics.

Evaluation of cis/trans Isomerism of Peptide Bonds

The peptide bond (C'-N) can exist in two planar conformations: trans and cis. For peptide bonds not involving a proline residue, the trans conformation is sterically favored by a factor of approximately 1000:1 due to reduced steric clash between adjacent Cα atoms and side chains. dovepress.com In this compound, both peptide bonds are of the Xaa-Ala type (where Xaa is Ala), and therefore, they are overwhelmingly expected to be in the trans conformation.

NMR spectroscopy is the primary method for experimentally evaluating cis/trans isomerism. The chemical shifts of the Cα and Cβ carbons of the residue preceding the peptide bond are particularly sensitive to its isomeric state. A cis peptide bond causes a significant upfield shift (to a lower ppm value) for the Cγ of the preceding residue and a downfield shift for its Cβ, a phenomenon well-documented for proline-containing peptides but also observable for non-prolyl bonds. researchgate.netnih.gov For this compound, the appearance of very minor, distinct sets of resonances in highly sensitive ¹³C NMR spectra could indicate the presence of a small population of the cis isomer. However, for a simple alanine peptide, the population of the cis form is generally negligible under standard conditions. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Differences for Alanine Residues Preceding a cis vs. trans Peptide Bond

| Carbon Atom | Δδ (δ_cis - δ_trans) (ppm) | Expected Conformation in this compound |

|---|---|---|

| Cα | Small, variable | Predominantly trans |

Note: The chemical shift differences are approximate values based on studies of various peptides. researchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy techniques like FTIR and Raman are sensitive probes of peptide conformation and hydrogen bonding. ias.ac.in The most informative vibrational mode for secondary structure analysis is the amide I band (primarily C=O stretching), which appears in the 1600-1700 cm⁻¹ region. aip.org The precise frequency of the amide I band is dependent on the peptide's backbone dihedral angles (φ, ψ) and its hydrogen-bonding environment. nih.gov

For this compound in aqueous solution (typically D₂O to avoid spectral overlap with the H₂O bending mode), the amide I' band profile can be deconvoluted to reveal the distribution of conformers. nih.gov Studies on trialanine have shown that the amide I' band is a sensitive probe of its conformational heterogeneity. researchgate.net Different conformations, such as PPII and β-strand-like structures, give rise to distinct amide I' frequencies. nih.gov The presence and strength of intramolecular hydrogen bonds, which would be necessary to stabilize a β-turn, can also be inferred from shifts in both the amide I (C=O stretch) and amide A (N-H stretch, ~3300 cm⁻¹) bands.

Table 4: Correlation of Amide I' Frequencies with Peptide Secondary Structure

| Secondary Structure | Typical Amide I' Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (strong), 1680-1695 (weak) |

| β-Turn | 1660–1685 |

Note: These are general ranges and can be influenced by solvent and side-chain effects. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis in Research

Mass spectrometry is a fundamental tool for verifying the molecular weight and amino acid sequence of this compound. High-resolution MS provides a precise mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by inducing fragmentation of the peptide backbone through methods like Collision-Induced Dissociation (CID).

During CID, the peptide fragments at the amide bonds, primarily generating b- and y-ions. For this compound, the fragmentation pattern would produce a ladder of sequence-specific ions, confirming the Ala-Ala-Ala sequence.

Isotopic analysis using MS, particularly through hydrogen-deuterium exchange (HDX-MS), can provide insights into the peptide's conformational dynamics and solvent accessibility. nih.gov By exposing the peptide to a D₂O environment, solvent-exposed amide protons will exchange with deuterium (B1214612). The rate of exchange, monitored by the mass increase, indicates the degree of solvent exposure or involvement in stable hydrogen bonds. While less common for such a small and flexible peptide, the technique demonstrates the capability of MS in structural biology research. nih.gov

Table 5: Predicted m/z Values for Primary b- and y-ions of this compound in MS/MS

| Ion Type | Sequence | Predicted m/z (monoisotopic, [M+H]⁺) |

|---|---|---|

| b₁ | Ala | 72.04 |

| b₂ | Ala-Ala | 143.08 |

| y₁ | Ala-NH₂ | 89.07 |

Note: The precursor ion [M+H]⁺ for C₆H₁₃N₃O₂ is m/z 172.11.

X-ray Crystallography and Electron Microscopy for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. wikipedia.orglibretexts.org To analyze this compound, a single crystal of the compound is required. The crystal diffracts an incident X-ray beam into a unique pattern, from which an electron density map and, ultimately, a detailed atomic model can be constructed. libretexts.org

A crystal structure of this compound would reveal:

The exact backbone conformation (φ, ψ, and ω angles) frozen in the crystal lattice.

Precise bond lengths and angles.

The arrangement of molecules in the unit cell.

The intermolecular hydrogen bonding network involving the amide groups, the terminal ammonium (B1175870) and amide groups, and the chloride counter-ion. urfu.ruchem-soc.si

Electron microscopy, particularly cryogenic electron microscopy (cryo-EM), has become a revolutionary tool for determining the structure of biomacromolecules. acs.orgnih.gov While typically used for much larger protein complexes, recent advances have demonstrated its potential for resolving the structures of self-assembled short peptides, such as tripeptide nanofibers. acs.orgnih.govnih.gov If this compound were to form ordered aggregates or fibrils, cryo-EM could be employed to elucidate their supramolecular architecture.

Rotational Spectroscopy for Gas-Phase Conformational Landscapes

Rotational spectroscopy is a high-resolution technique used to determine the structure of molecules in the gas phase with exceptional accuracy. nih.gov By measuring the absorption of microwave radiation, the molecule's moments of inertia can be precisely determined, which are directly related to its mass distribution and three-dimensional structure.

For a flexible molecule like this compound, this technique, often combined with quantum chemical calculations, can identify and characterize the different stable conformers present in the gas phase. nih.govresearchgate.net In the absence of solvent, the peptide's conformation is governed solely by intramolecular forces, primarily hydrogen bonding and steric effects. rsc.org Rotational spectroscopy could distinguish between various folded structures, such as those stabilized by hydrogen bonds between the terminal groups or between backbone amide groups, and more extended conformers. This provides fundamental insight into the intrinsic conformational preferences of the peptide backbone, free from the influence of crystal packing or solvent interactions. nih.gov

Self Assembly, Aggregation, and Supramolecular Chemistry of H Ala Ala Ala Nh2 . Hcl

Mechanisms and Driving Forces of Peptide Self-Assembly

The self-assembly of peptides like H-Ala-Ala-Ala-NH2 . HCl in aqueous environments is a complex process driven by a combination of non-covalent forces. These interactions dictate the final morphology and stability of the resulting supramolecular structures.

Role of Hydrophobic Interactions and π-π Stacking

Hydrophobic interactions are a primary driving force for the self-assembly of many peptides. acs.org In the case of H-Ala-Ala-Ala-NH2, the methyl side chains of the alanine (B10760859) residues are nonpolar. In an aqueous solution, these hydrophobic groups tend to minimize their contact with water molecules, leading to the aggregation of the peptides. nih.gov This process, known as hydrophobic collapse, is entropically favorable as it releases ordered water molecules from the hydration shells of the nonpolar groups. rsc.org

While π-π stacking is a significant stabilizing force in peptides containing aromatic residues like phenylalanine or tryptophan, it is not a direct factor in the assembly of H-Ala-Ala-Ala-NH2, which lacks aromatic rings. researchgate.netnih.gov However, the principles of stabilizing non-covalent interactions are central. The aggregation of alanine-rich sequences is dominated by the hydrophobic effect and van der Waals forces between the closely packed methyl groups in the core of the assembled structure. The strength of these hydrophobic interactions is a key determinant in the initial aggregation events that precede the formation of more ordered structures. rsc.org

| Driving Force | Description in this compound Context | Key Components |

| Hydrophobic Interactions | The primary force initiating aggregation. Nonpolar alanine side chains cluster to minimize contact with water. | Alanine methyl (-CH3) groups |

| π-π Stacking | Not applicable. This interaction requires aromatic rings, which are absent in this tripeptide. | N/A |

| Van der Waals Forces | Weak, short-range attractions between the closely packed methyl groups within the aggregated core. | Alanine methyl (-CH3) groups |

Hydrogen Bonding Networks in Self-Assembled Structures

Once peptides are brought into proximity by hydrophobic forces, hydrogen bonds provide the directional specificity required to form stable, ordered structures. acs.org For H-Ala-Ala-Ala-NH2, a network of intermolecular hydrogen bonds forms between the amide (-CONH-) and carbonyl (-C=O) groups of the peptide backbones. nih.govyoutube.com

This repetitive hydrogen bonding leads to the formation of extended β-sheet structures, which are a hallmark of many self-assembling peptides and amyloid fibrils. nih.govyoutube.com In these sheets, the peptide backbones are laterally connected by hydrogen bonds, forming a planar, pleated structure. The stability of the final nanostructure, whether it be a fibril or a hydrogel, is highly correlated with the extent and geometry of this hydrogen bonding network. acs.org The amidation of the C-terminus in H-Ala-Ala-Ala-NH2 provides an additional hydrogen bond donor, potentially influencing its self-assembly behavior compared to peptides with a free carboxylate terminus. nih.gov

Electrostatic Interactions and Ionic Strength Effects

Electrostatic forces play a critical role in modulating peptide self-assembly. nih.govresearchgate.net At neutral pH, the N-terminus of H-Ala-Ala-Ala-NH2 is protonated (-NH3+), giving the peptide a net positive charge. This results in electrostatic repulsion between individual peptide molecules, which can hinder aggregation. nih.gov

The ionic strength of the solution significantly impacts these electrostatic interactions. The addition of salt, such as the chloride counter-ion in the this compound salt form or from buffers, introduces ions into the solution that can screen the charges on the peptide molecules. umass.edu This screening effect, known as the Debye-Hückel effect, reduces the electrostatic repulsion between the positively charged N-termini, thereby lowering the energy barrier for aggregation and promoting self-assembly. nih.govrsc.org Consequently, the rate and extent of aggregation for charged peptides are often highly sensitive to the salt concentration of the medium. nih.gov

| Factor | Influence on this compound Self-Assembly | Mechanism |

| Net Charge | At neutral pH, the protonated N-terminus (-NH3+) creates repulsive forces between peptides, potentially inhibiting aggregation. | Like-charge repulsion |

| Ionic Strength | Increasing ionic strength (e.g., by adding salt) promotes aggregation. | Counter-ions in solution screen the peptide charges, reducing electrostatic repulsion. |

Formation of Ordered Nanostructures: Fibrils, Hydrogels, and Vesicles

The interplay of hydrophobic, hydrogen bonding, and electrostatic interactions drives the hierarchical assembly of H-Ala-Ala-Ala-NH2 into various ordered nanostructures. Short, self-assembling peptides are known to form structures such as nanofibers, nanotubes, and vesicles. researchgate.net

For H-Ala-Ala-Ala-NH2, the strong propensity for β-sheet formation via backbone hydrogen bonding favors the growth of one-dimensional structures, primarily amyloid-like fibrils. nih.gov These fibrils are long, unbranched filaments with a diameter on the nanometer scale. At higher peptide concentrations, these fibrils can entangle and cross-link, trapping large amounts of water to form a three-dimensional network known as a hydrogel. units.it The formation of a stable hydrogel requires a balance between the peptide's tendency to aggregate (hydrophobicity) and its ability to interact with water to create a hydrated network. nih.gov While less common for simple tripeptides, under specific conditions, amphiphilic peptides can also form bilayer vesicles, though fibril and hydrogel formation are more characteristic of sequences like H-Ala-Ala-Ala-NH2.

This compound as a Model System for Amyloidogenic Peptide Aggregation

Amyloidogenesis, the process of protein misfolding and aggregation into insoluble amyloid fibrils, is associated with numerous neurodegenerative diseases, including Alzheimer's disease. youtube.com The proteins involved in these diseases are often large and complex. Short peptides that self-assemble into amyloid-like fibrils, such as H-Ala-Ala-Ala-NH2, serve as valuable simplified model systems to study the fundamental molecular events of amyloid formation. nih.govnih.gov

The simplicity of the tri-alanine sequence allows researchers to isolate and study the core biophysical principles of β-sheet formation and fibril elongation without the complexities introduced by varied side-chain interactions in larger proteins. Studying how factors like pH, temperature, and ionic strength affect the aggregation of this simple peptide provides fundamental insights into the nucleation and growth mechanisms of pathological amyloid fibrils. nih.gov

Studies on Beta-Sheet Formation and Fibril Morphology

A key event in amyloid fibril formation is the conformational transition of peptides from their soluble state (often random coil or α-helical) to a β-sheet-rich structure. nih.gov H-Ala-Ala-Ala-NH2 provides a model for studying this transition. Techniques such as Circular Dichroism (CD) spectroscopy are used to monitor the adoption of β-sheet secondary structure during the aggregation process.

Influence of Environmental Factors on Aggregation Kinetics and Pathways

The self-assembly and aggregation of peptides are critically dependent on their surrounding environment. Factors such as pH, concentration, the presence of osmolytes, and interactions with surfaces like model membranes can significantly alter the kinetics of aggregation and the final morphology of the assembled structures. While specific data on this compound is limited, the behavior of analogous short, alanine-rich peptides provides a framework for understanding its potential responses to environmental cues.

pH: The pH of the solution is a crucial determinant of the ionization state of a peptide's terminal groups and any ionizable side chains. For this compound, the N-terminal amine group and the C-terminal amide group will have their protonation states influenced by pH. At physiological pH, the N-terminus is protonated (NH3+) and the C-terminal amide is neutral. Changes in pH can alter the electrostatic repulsion between peptide molecules, thereby influencing their self-assembly.

Studies on polyalanine-containing peptides have demonstrated that pH can trigger conformational transitions. For instance, in peptides with terminal tyrosine and lysine residues flanking a polyalanine tract, an increase in pH to alkaline conditions can lead to the deprotonation of lysine's side chain, reducing electrostatic repulsion and promoting the formation of β-sheet structures and subsequent fibril formation nih.gov. While H-Ala-Ala-Ala-NH2 lacks such ionizable side chains, the principle that pH modulates intermolecular electrostatic forces remains relevant. A shift in pH could influence the hydrogen bonding network and hydrophobic interactions that drive the aggregation of the alanine backbone. For some peptides, both acidic and alkaline conditions, away from the isoelectric point, can induce aggregation by altering charge distributions and promoting specific secondary structures nih.govrsc.org.

Concentration: The concentration of the peptide in solution is a key factor in its self-assembly, often exhibiting a critical aggregation concentration (CAC). Below the CAC, the peptide exists predominantly as monomers. As the concentration increases beyond the CAC, self-assembly into larger aggregates is initiated. This process can be monitored by techniques such as light scattering and atomic force microscopy nih.gov.

For a model self-assembling oligopeptide, EAK16-II, a CAC of approximately 0.1 mg/ml was identified. Above this concentration, the rate of aggregation and the size of the resulting fibrils increased significantly nih.gov. It is plausible that this compound would also exhibit a concentration-dependent aggregation behavior.

Interactive Data Table: Effect of Concentration on Fibril Width for a Model Oligopeptide (EAK16-II) (Note: This data is for EAK16-II and is used as an illustrative example of concentration effects.)

| Concentration (mg/ml) | Average Fibril Width (nm) |

| 0.05 | 34.1 ± 6.8 |

| 0.1 | 45.2 ± 7.1 |

| 0.2 | 60.9 ± 8.2 |

| 0.5 | 73.5 ± 8.7 |

Data adapted from Hong et al., 2004. The table demonstrates that for the model peptide EAK16-II, an increase in concentration leads to the formation of wider fibrils nih.gov.

Osmolytes: Osmolytes are small organic molecules that can influence protein and peptide stability and aggregation. Their effects are complex and can be specific to the peptide sequence. Some osmolytes stabilize the native, folded state of proteins, while others can promote aggregation of unfolded peptides by favoring compact states. The precise impact of different osmolytes on the aggregation of this compound would require experimental investigation.

Model Membranes: The interaction of peptides with lipid membranes is fundamental to many biological processes and is a key area of interest in the development of peptide-based nanomaterials. Peptides can interact with model membranes, such as lipid bilayers, in various ways, including surface adsorption and insertion into the hydrophobic core mdpi.comnih.gov. These interactions can induce conformational changes in the peptide. For example, the transition from a random coil to a β-sheet structure upon membrane binding is a phenomenon observed for some amyloidogenic peptides mdpi.com.

For a short, relatively hydrophobic peptide like H-Ala-Ala-Ala-NH2, it is conceivable that it could interact with the hydrophobic acyl chains of a lipid bilayer. Such interactions could potentially lower the energy barrier for aggregation by concentrating the peptide molecules on a 2D surface and by promoting a more ordered, aggregation-prone conformation. The specific nature of this interaction would depend on the lipid composition of the model membrane mdpi.com.

Design Principles for Engineered Peptide Self-Assembling Systems

The rational design of self-assembling peptides is a rapidly advancing field, aiming to create novel nanomaterials with tailored properties for a wide range of applications, from tissue engineering to drug delivery manchester.ac.ukmanchester.ac.ukmdpi.com. The principles guiding this design are rooted in understanding the non-covalent interactions that drive the self-assembly process.

Key Design Strategies:

Amino Acid Substitution: The choice of amino acids is fundamental to programming the self-assembly behavior. The 20 standard amino acids offer a diverse palette of properties, including hydrophobicity, polarity, and charge manchester.ac.uk. For a base sequence like Ala-Ala-Ala, substitutions could be made to introduce specific functionalities. For instance, replacing an alanine with a charged residue (e.g., lysine or aspartic acid) would introduce electrostatic interactions, making the self-assembly sensitive to pH and ionic strength. Incorporating aromatic residues like phenylalanine could introduce π-π stacking interactions, which are strong driving forces for self-assembly unibo.it.

Control of Non-Covalent Interactions: The self-assembly process is governed by a delicate balance of several non-covalent forces manchester.ac.uknih.gov:

Hydrogen Bonding: This is a primary driver for the formation of secondary structures like β-sheets and α-helices, which are often the building blocks of larger assemblies manchester.ac.uk. The peptide backbone of H-Ala-Ala-Ala-NH2 provides ample opportunities for inter-molecular hydrogen bonding.

Hydrophobic Interactions: The methyl side chains of the alanine residues are hydrophobic. In an aqueous environment, these groups will tend to cluster together to minimize their contact with water, driving the aggregation of the peptide.

Van der Waals Forces: These short-range attractive forces contribute to the close packing of peptide molecules within an aggregate.

Electrostatic Interactions: As mentioned, the terminal groups of this compound provide charges that will influence its interaction with other molecules and its response to environmental pH.

Engineering Predictable Nanostructures:

By manipulating these design principles, it is possible to engineer peptides that self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and vesicles mdpi.comnih.gov. For a system based on H-Ala-Ala-Ala-NH2, one might envision its use as a core building block. For example, attaching larger, hydrophilic domains to either end could create an amphiphilic molecule that assembles into micelles or bilayers. The inherent simplicity of the tri-alanine motif makes it an attractive component for bottom-up design approaches in bionanotechnology manchester.ac.uk.

Interactions with Biological and Synthetic Environments in Research Contexts

Peptide-Membrane Interactions and Biomimetic Systems

The interaction of small peptides with cellular membranes is a critical area of research, with implications for drug delivery and antimicrobial peptide development. While specific studies focusing exclusively on H-Ala-Ala-Ala-NH2 . HCl are not extensively documented in publicly available research, the behavior of similar short, cationic, and amphipathic peptides provides a framework for understanding its potential interactions.

Peptides can interact with lipid bilayers through various mechanisms, including electrostatic interactions and hydrophobic effects, potentially leading to membrane surface association, insertion, or even disruption. nih.govnih.gov Biophysical techniques are crucial for elucidating these interactions. nih.govnih.gov For instance, studies on peptides like aurein (B1252700) 1.2, a short antimicrobial peptide, show that it associates with the lipid headgroup region without deep penetration at lower concentrations. nih.gov This surface interaction can still modify lipid distribution and membrane mechanical properties. nih.gov The initial binding of cationic peptides to anionic lipid membranes, often found in bacteria, is typically driven by electrostatic attraction. nih.gov

For a small and relatively simple peptide like trialanine amide, significant disruption of well-ordered lipid bilayers is less likely compared to larger, more amphipathic antimicrobial peptides. mdpi.com However, its presence at the membrane interface could still influence the local environment, potentially altering membrane fluidity or interacting with membrane proteins. The hydrochloride form ensures that the N-terminal amine is protonated at physiological pH, providing a positive charge that could facilitate initial electrostatic interactions with negatively charged components of biomimetic membrane systems.

Table 1: Potential Interactions of this compound with Biomimetic Membranes

| Interaction Type | Description | Potential Effect on Membrane |

|---|---|---|

| Electrostatic | Attraction between the positively charged N-terminus and negatively charged lipid headgroups (e.g., phosphatidylserine). | Initial binding to the membrane surface. |

| Hydrophobic | Weak interactions of the alanine (B10760859) methyl side chains with the lipid acyl chains. | Shallow insertion into the hydrophobic core. |

| Hydrogen Bonding | Formation of hydrogen bonds between peptide amide groups and lipid headgroups or water molecules at the interface. | Stabilization of the peptide at the membrane surface. |

This table is based on general principles of peptide-membrane interactions and would require specific experimental validation for this compound.

Peptide-Protein and Peptide-Enzyme Interactions (in vitro and in silico mechanistic studies)

The study of peptide-protein interactions is fundamental to understanding cellular signaling and designing therapeutic agents. In vitro binding assays are a common method to quantify these interactions directly. nih.gov Such assays typically involve immobilizing one protein (the "bait") and measuring the binding of a second protein or peptide (the "prey") at varying concentrations to determine the dissociation constant (Kd). nih.gov While specific binding partners for this compound are not prominently identified in literature, its potential interactions can be inferred from its structure. As a tripeptide of alanine, it could serve as a model substrate or a weak inhibitor for proteases with a preference for small, neutral amino acids near the cleavage site.

Amide H/²H exchange mass spectrometry is a powerful technique to study protein-protein interaction dynamics, as it can reveal changes in solvent accessibility of amide protons at the interface of a protein-protein complex. electronicsandbooks.com Self-association of proteins can also induce changes in amide hydrogen/deuterium (B1214612) exchange rates, which can be a useful tool for studying protein aggregation. nih.gov

Enzymes exhibit remarkable substrate specificity, which is determined by the precise geometric and chemical complementarity between the active site and the substrate. This compound can be investigated as a potential substrate for various peptidases. The kinetics of enzymatic hydrolysis can reveal the efficiency of the enzyme towards this particular peptide.

For example, the cyclization of H-Ala-Pro-NH2 to form a diketopiperazine has been studied as a model for the spontaneous cleavage of a peptide bond at the N-terminus of a polypeptide chain. researchgate.net Similar degradation pathways, such as dimerization and subsequent cyclization, are known to occur for alanine under certain conditions, like in hydrothermal environments. researchgate.net

Enzymatic hydrolysis of the internal amide bonds of this compound by a protease would release smaller peptide fragments or individual amino acids. The rate of this hydrolysis can be monitored to determine key kinetic parameters.

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound Hydrolysis

| Enzyme Class | Potential Interaction | Kinetic Parameters to Determine |

|---|---|---|

| Aminopeptidases | Cleavage of the N-terminal alanine. | Km, kcat, kcat/Km |

| Endopeptidases | Cleavage of internal peptide bonds. | Km, kcat, kcat/Km |

| Dipeptidyl peptidases | Cleavage of a dipeptide from the N-terminus. | Km, kcat, kcat/Km |

This table outlines the types of kinetic data that would be generated from experimental studies. Specific values are not available in the reviewed literature.

Interactions with Nucleic Acids and Other Biomolecules (model systems)

The interaction between peptides and nucleic acids is crucial for many biological processes, including gene regulation. These interactions are often mediated by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. While there is a vast body of research on protein-nucleic acid interactions, specific studies on this compound are scarce.

Generally, the positively charged N-terminus of the peptide could potentially engage in non-specific electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. However, due to the peptide's small size and lack of specific recognition motifs (like aromatic residues for intercalation or a defined secondary structure for groove binding), any interaction is expected to be weak and transient. Zinc, a common trace element, is known to be a key component in many metalloenzymes and is involved in nucleic acid synthesis, but a direct role for a simple peptide like trialanine amide in these processes is not established. researchgate.net

Integration into Biomaterials Research and Peptide-Polymer Composites

Peptide-polymer conjugates are a class of hybrid materials that combine the biofunctionality of peptides with the physical and chemical properties of synthetic polymers. nih.govui.ac.id These conjugates have applications in drug delivery, tissue engineering, and nanomedicine. The synthesis of these materials can be achieved through various strategies, often involving the covalent linkage of a peptide to a polymer chain. ui.ac.idresearchgate.net

The N-terminal primary amine of this compound provides a reactive handle for conjugation to polymers that have been functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. nih.gov This would allow for the creation of poly(L-alanine) side chains on a polymer backbone, potentially influencing the self-assembly and secondary structure of the resulting composite material. For instance, poly(L-alanine) is known to adopt β-sheet structures and form fibrils, and chemoenzymatic synthesis methods have been developed to produce this polypeptide in aqueous environments. acs.org The incorporation of this compound into a polymer matrix could impart specific properties related to the peptide's structure, such as hydrophobicity and the potential for hydrogen bonding.

Bioconjugation Chemistry and Functionalization Strategies for Research Probes

Bioconjugation is the chemical strategy of linking molecules, such as peptides, to other molecules, like fluorescent dyes or affinity tags, to create tools for research. researchgate.netyoutube.com The primary amine at the N-terminus of this compound is a common target for bioconjugation reactions. nih.govnih.gov

A widely used method for labeling peptides is the reaction of the primary amine with an NHS ester of a fluorescent dye. nih.gov This reaction forms a stable amide bond, covalently attaching the fluorophore to the peptide. youtube.com Such fluorescently labeled trialanine amide could be used as a probe in various assays, for example, to study its uptake into cells or its interaction with other biomolecules via fluorescence spectroscopy. nih.gov

Table 3: Common Bioconjugation Strategies for this compound

| Reactive Group on Probe | Target on Peptide | Resulting Linkage | Application Example |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) ester | N-terminal α-amine | Amide | Fluorescent labeling for imaging or FRET assays. nih.gov |

| Isothiocyanate | N-terminal α-amine | Thiourea | Attachment of affinity tags. |

This table presents generally applicable bioconjugation methods for peptides with a free N-terminus.

The development of site-selective conjugation methods is a significant area of research, aiming to produce homogeneous bioconjugates with well-defined properties. nih.gov While this compound has only one primary amine (excluding potential side-chain reactivity if other amino acids were present), ensuring the specificity of the conjugation reaction is still important for creating well-characterized research probes.

Future Directions and Emerging Research Avenues in Tripeptide Chemistry

Development of Novel Peptide Analogs and Mimetics for Mechanistic Insights

The development of peptide analogs and mimetics is a cornerstone of medicinal chemistry, aimed at improving the stability, efficacy, and specificity of parent compounds. An analog is created by substituting one or more amino acids in the original sequence, while a peptidomimetic involves more substantial modifications to the peptide backbone to mimic the structure and function of the original peptide, often with enhanced resistance to enzymatic degradation. nih.gov

For a molecule like H-Ala-Ala-Ala-NH2 . HCl, a systematic substitution of each alanine (B10760859) residue can provide significant mechanistic insights. nih.gov By replacing alanine with amino acids of varying properties (e.g., charged, polar, aromatic, or bulky hydrophobic residues), researchers can probe the structural requirements for a specific biological interaction. nih.gov For instance, trofinetide, a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1, illustrates how modifications to a simple tripeptide can yield therapeutic effects. acadia.com Similarly, glucagon-like peptide-1 (GLP-1) analogs have demonstrated significant therapeutic benefits, showcasing the power of this approach. mdpi.com

These substitutions can elucidate the roles of hydrophobicity, charge, and steric bulk in the peptide's function, providing a blueprint for designing novel and more potent molecules. nih.gov

Table 1: Hypothetical Analogs of this compound and Potential Mechanistic Insights

| Analog Sequence | Substituted Residue Property | Potential Mechanistic Insight | Example Research Focus |

|---|---|---|---|

| H-Gly-Ala-Ala-NH2 . HCl | Increased Flexibility | Role of backbone rigidity in receptor binding | Structure-Activity Relationship (SAR) Studies |

| H-Ala-Phe-Ala-NH2 . HCl | Aromaticity / Bulk | Importance of π-stacking or hydrophobic interactions | Enzyme Inhibition / Receptor Antagonism |

| H-Ala-Ala-Lys-NH2 . HCl | Positive Charge | Significance of electrostatic interactions for target binding | Cell Penetration / Antimicrobial Activity |

| H-D-Ala-Ala-Ala-NH2 . HCl | Altered Stereochemistry | Enhancing stability against proteolytic degradation | Improving Peptide Half-life |

Advanced Computational Design and Predictive Modeling of Peptide Behavior

Computational chemistry has become an indispensable tool in peptide research, enabling the prediction of peptide structure, dynamics, and interactions before synthesis. researchgate.net Techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) can model the behavior of peptides like this compound in various environments. nih.gov

For alanine-rich peptides, computational studies can predict their propensity to form secondary structures, such as α-helices, or to aggregate into β-sheets. nih.govmdpi.com These models help researchers understand how sequence modifications influence conformational preferences. For example, simulations can predict how substituting an alanine with a proline might disrupt a helical structure or how replacing it with a more hydrophobic residue like valine could increase aggregation risk. peptide.comacs.org

Predictive models are also crucial for designing peptidomimetics with specific folding patterns. By understanding the forces that govern the folding of a simple tripeptide, scientists can design more complex molecules with predetermined three-dimensional shapes, a key factor for potent biological activity. nih.govacs.org Tools like AlphaFold have revolutionized protein structure prediction and are being adapted for smaller peptide-protein interactions. nih.govgoogle.com

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Predicted Property for this compound or its Analogs | Significance for Research |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent interactions, folding pathways | Understanding structural stability and dynamics in a biological environment. nih.gov |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, hydrogen bonding | Accurately modeling intramolecular forces and interactions. rsc.org |

| Homology Modeling / Docking | Binding affinity and mode of interaction with a target protein | Identifying potential biological targets and guiding drug design. nih.gov |

| Aggregation Prediction Algorithms | Propensity of the peptide sequence to self-assemble and aggregate | Assessing developability challenges early in the design phase. acs.org |

Integration of Multi-Omics and High-Throughput Screening in Peptide Research

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—provide a holistic view of biological systems. creative-proteomics.comnih.gov Integrating these multi-omics approaches with high-throughput screening (HTS) is accelerating the discovery of new peptide-based drugs. pharmafeatures.com HTS allows for the rapid testing of vast libraries of compounds against specific biological targets. mdpi.comacs.org

A combinatorial library could be generated based on the this compound scaffold, creating thousands of variations. nih.gov This library can then be screened for activity against a target identified through proteomic analysis, for instance, a receptor that is overexpressed in a particular disease state. frontlinegenomics.commdpi.com Hits from the HTS campaign can be further analyzed to understand their mechanism of action using metabolomics or transcriptomics to see how they alter cellular pathways. pharmafeatures.com This integrated approach connects a peptide's chemical structure directly to its biological function on a systemic level, streamlining the path from discovery to a potential therapeutic candidate. nih.gov

Table 3: Multi-Omics and HTS Workflow for a Tripeptide Library

| Step | Technology / Approach | Application to this compound-based Library |

|---|---|---|

| 1. Target Identification | Proteomics / Genomics | Identify a disease-relevant protein target (e.g., an enzyme or receptor). frontlinegenomics.com |

| 2. Library Synthesis | Combinatorial Chemistry | Synthesize a large library of tripeptides based on the Ala-Ala-Ala scaffold. nih.gov |

| 3. Primary Screening | High-Throughput Screening (HTS) | Rapidly test the entire library for binding or inhibition of the target protein. acs.org |

| 4. Hit Validation & Mechanism of Action | Transcriptomics / Metabolomics | Analyze how the "hit" peptides affect gene expression and metabolic profiles in cells. pharmafeatures.com |

Challenges and Opportunities in Understanding Complex Peptide Phenomena

Despite significant progress, the field of peptide chemistry faces several persistent challenges. For a seemingly simple peptide like this compound, its repetitive and hydrophobic nature highlights key difficulties in synthesis and purification. acs.orgmblintl.com

Aggregation: Hydrophobic sequences, especially those containing multiple alanine residues, have a strong tendency to aggregate during solid-phase peptide synthesis (SPPS). peptide.comsigmaaldrich.com This self-association can hinder reaction kinetics, leading to incomplete coupling and deprotection steps, which results in low yields and difficult purification. americanpeptidesociety.orgroyalsocietypublishing.org Overcoming this requires specialized strategies such as using aggregation-disrupting protecting groups or optimizing solvent conditions. peptide.com